N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with carbon disulfide and an α-haloketone.
Introduction of the Methyl Group: The methyl group at the 4-position of the thiazole ring is introduced using a methylating agent such as methyl iodide.
Coupling with Pyridine Derivative: The thiazole derivative is then coupled with the pyridine derivative containing the carboxamide group. This step often involves the use of coupling reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and hydrazines.
Substitution: Alkylated or amino-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases, including cancer and bacterial infections. Industry: It is utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with a similar thiazole structure.
Rifampicin: An antibiotic that also contains a thiazole ring.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Uniqueness: N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of the methylsulfanyl group and the carboxamide moiety. These features contribute to its distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-7-18-10(15-8)6-14-11(16)9-4-3-5-13-12(9)17-2/h3-5,7H,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFGJLTEXXRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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